2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Phthalazinone Physicochemical properties Lead optimization

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 28081-62-1; PubChem CID 568430; ChEMBL CHEMBL2314976) is a phthalazinone acetohydrazide derivative with molecular formula C11H12N4O2 and molecular weight 232.24 g/mol. It belongs to the phthalazinone class—heterocyclic scaffolds recognized for their broad pharmacological relevance, including PARP inhibition, Aurora kinase modulation, and antimicrobial activity.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 28081-62-1
Cat. No. B2389157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
CAS28081-62-1
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN
InChIInChI=1S/C11H12N4O2/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12/h2-5H,6,12H2,1H3,(H,13,16)
InChIKeyCLQZAHMWXIRVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 28081-62-1): Core Identity and Procurement Baseline for Phthalazinone Acetohydrazide Research Chemicals


2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 28081-62-1; PubChem CID 568430; ChEMBL CHEMBL2314976) is a phthalazinone acetohydrazide derivative with molecular formula C11H12N4O2 and molecular weight 232.24 g/mol [1]. It belongs to the phthalazinone class—heterocyclic scaffolds recognized for their broad pharmacological relevance, including PARP inhibition, Aurora kinase modulation, and antimicrobial activity [2]. The compound features a 3-methyl substituent on the phthalazinone ring and a reactive acetohydrazide side chain at the 1-position, which enables its primary role as a versatile synthetic intermediate for generating diverse heterocyclic systems such as 1,3,4-oxadiazoles, pyrazoles, and Schiff base derivatives [3]. It is commercially available at 98% purity from multiple validated suppliers, including Bidepharm and Leyan, with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Substitution of 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 28081-62-1) with Unsubstituted or Carboxylic Acid Analogs Risks Divergent Synthetic Outcomes


Phthalazinone acetohydrazides are not functionally interchangeable. The 3-methyl substituent on the target compound distinguishes it from the non-methylated analog 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 25947-18-6; MW 218.21, C10H10N4O2), altering both lipophilicity (Computed XLogP3-AA = −0.1 for the target compound vs. a more hydrophilic profile for the des-methyl analog) and steric environment at the N-3 position [1]. Substituting the hydrazide group with the carboxylic acid precursor (CAS 28081-52-9) eliminates the nucleophilic –CONHNH2 terminus that is essential for condensation with aldehydes, acid chlorides, and acetylacetone to generate bioactive 1,3,4-oxadiazoles, pyrazoles, and Schiff bases [2]. Even positional isomers such as 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide (CAS 18584-75-3) place the reactive hydrazide at a different ring nitrogen, producing divergent cyclization outcomes. These structural differences are not cosmetic—they directly determine the synthetic pathway, the downstream heterocyclic library accessible, and ultimately the biological screening results obtained [2].

Quantitative Differentiation Evidence for 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 28081-62-1) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 3-Methyl Substituent vs. Non-Methylated Analog (CAS 25947-18-6)

The 3-methyl substituent on the target compound adds 14.03 Da to the molecular weight compared to the non-methylated analog 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 25947-18-6; MW 218.21 Da). The computed XLogP3-AA for the target compound is −0.1, reflecting the modest lipophilicity contribution of the N-3 methyl group [1]. The non-methylated analog, lacking this substituent, has a lower computed LogP (more hydrophilic), which can affect membrane permeability and pharmacokinetic profile in downstream derivatives [1]. The target compound also possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, identical to the non-methylated analog, confirming that the methyl group modifies lipophilicity without altering the core hydrogen-bonding pharmacophore [1]. This is relevant because phthalazinone-based PARP inhibitors and Aurora kinase inhibitors frequently require balanced LogP for cellular potency; the 3-methyl group provides a tunable lipophilicity handle absent in the des-methyl compound [2].

Phthalazinone Physicochemical properties Lead optimization

Synthetic Versatility: Acetohydrazide Nucleophilic Reactivity vs. Carboxylic Acid Precursor (CAS 28081-52-9)

The acetohydrazide moiety (–CONHNH2) of the target compound provides a reactive terminal hydrazine nucleophile that enables direct condensation with carbon electrophiles (acid chlorides, acetylacetone, ethyl acetoacetate, aromatic aldehydes) to generate diverse heterocyclic systems including 1,3,4-oxadiazoles, pyrazoles, and Schiff base derivatives [1]. In contrast, the carboxylic acid precursor 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 28081-52-9; MW 218.21, C11H10N2O3) requires an additional activation step (e.g., EDCI/HOBt coupling or conversion to acid chloride) before amide or hydrazide bond formation, adding one synthetic step and associated yield loss [2]. The literature reports that phthalazinone acetohydrazide derivatives react directly with aromatic aldehydes to form hydrazones in a single step, which can be further cyclized to bioactive 1,3,4-oxadiazoles with antimicrobial activity [3]. This built-in reactivity saves 1–2 synthetic steps compared to starting from the carboxylic acid, translating to higher overall yields and reduced procurement costs for multi-step library synthesis.

Heterocyclic synthesis Medicinal chemistry Scaffold derivatization

Commercial Purity and Batch QC Documentation: 98% Specification with Traceable Analytical Data

The target compound is available at a standard purity of 98% from Bidepharm (CAS 28081-62-1) with batch-specific QC documentation including NMR, HPLC, and GC analysis . This purity specification matches or exceeds that of the non-methylated analog 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 25947-18-6), which is typically offered at 95% purity (AKSci, CymitQuimica) . The 98% purity specification provides a +3 percentage point purity advantage over the 95% baseline for the des-methyl comparator. For procurement purposes, the availability of multi-technique batch QC (NMR + HPLC + GC) from Bidepharm enables identity confirmation, purity verification, and residual solvent assessment in a single vendor package, reducing the need for independent re-characterization before use in sensitive biological assays .

Quality control Procurement specification Reproducibility

Positional Precision of the Acetohydrazide Attachment: 1-Position vs. 2-Position Regioisomers

The acetohydrazide side chain in the target compound is attached at the 1-position of the phthalazinone ring (adjacent to N-2), a regiochemistry that directs cyclization toward 1,3,4-oxadiazole and pyrazole products as demonstrated in the phthalazinone acetohydrazide literature [1][2]. The positional isomer 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide (CAS 18584-75-3) carries the hydrazide at the N-2 position, producing different cyclization regiochemistry and distinct heterocyclic products. While direct comparative cyclization data for these two specific regioisomers has not been published in a head-to-head study, the class-level precedent established by Marzouk et al. (2016) and Behalo (2016) demonstrates that phthalazinone acetohydrazides with 1-position substitution reliably yield cyclized oxadiazole products with antimicrobial and antitumor activity [1][2].

Regiochemistry Synthetic intermediate Cyclization outcome

Optimal Research and Industrial Application Scenarios for 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 28081-62-1)


Scaffold for Diversity-Oriented Synthesis of 1,3,4-Oxadiazole and Pyrazole Libraries Targeting Antimicrobial and Antitumor Screening

The acetohydrazide functionality enables direct one-pot condensation with aromatic aldehydes or acid chlorides to generate hydrazone intermediates, which can be oxidatively cyclized to 1,3,4-oxadiazoles using CAN (ceric ammonium nitrate) under mild conditions [5]. This synthetic efficiency—eliminating the two-step activation and coupling required when starting from the carboxylic acid precursor (CAS 28081-52-9)—makes the compound the preferred starting material for high-throughput medicinal chemistry campaigns where step-count reduction directly lowers cost per compound. The 3-methyl substituent provides balanced lipophilicity (XLogP3-AA = −0.1) that positions downstream derivatives favorably within drug-like chemical space [1].

Synthesis of Phthalazinone-Derived PARP Inhibitor and Aurora Kinase Inhibitor Analogs

The phthalazinone core is a privileged scaffold in PARP inhibitor and Aurora kinase inhibitor drug discovery programs [2]. The target compound, with its 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core and reactive acetohydrazide handle, can be elaborated into N-arylacetamide derivatives via EDCI/HOBt coupling with substituted anilines, following the synthetic route established for phthalazinone-based bioactive compounds [4]. The 98% purity specification and multi-technique batch QC from Bidepharm ensure that starting material impurities do not confound enzymatic assay results, which is critical when measuring nanomolar IC50 values against kinases such as Aurora-A (reported at 71 nM for optimized phthalazinone derivatives [3]).

Building Block for Functionalized Phthalazinone-Acetamide Conjugates in Targeted Protein Degradation (PROTAC) Linker Design

The combination of a rigid phthalazinone scaffold with a flexible acetohydrazide linker provides a geometrically defined attachment point for bifunctional degrader molecules. The hydrazide terminus can be chemoselectively functionalized without affecting the phthalazinone ring, enabling conjugation to E3 ligase ligands or target-protein binding moieties. The 3-methyl group differentiates this compound from the non-methylated analog (CAS 25947-18-6), offering distinct physicochemical properties that can influence ternary complex formation and cellular permeability in PROTAC design [1].

Precursor for Antimicrobial Phthalazine Hybrid Molecules with Gram-Negative and Gram-Positive Activity Screening

Phthalazine acetohydrazide derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative strains when elaborated into oxadiazole and Schiff base products [5]. The target compound's pre-installed hydrazide eliminates the need for hydrazinolysis of ester precursors, streamlining the synthesis of antimicrobial screening libraries. The literature precedent for structurally related phthalazinone acetohydrazides showing antimicrobial activity with Amoxicillin as a reference standard supports the compound's utility as a starting point for anti-infective lead generation [3].

Quote Request

Request a Quote for 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.